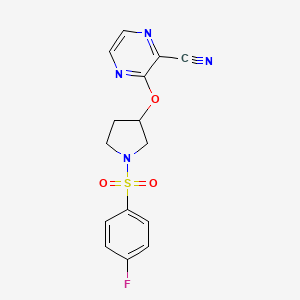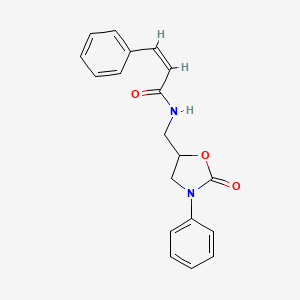
(Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antibacterial Applications
Oxazolidinones, such as (Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide, are a promising class of antibacterial agents. Research has demonstrated their effectiveness against a broad spectrum of bacterial pathogens, including those resistant to other antibiotics. Notably, modifications to the oxazolidinone structure have been explored to enhance antibacterial efficacy while minimizing undesired effects, such as monoamine oxidase inhibition, which is a concern with some oxazolidinones like linezolid (Reck et al., 2005). Further, novel analogs such as U-100592 and U-100766 have shown potent in vitro activity against a variety of clinically important human pathogens, offering potential for treating infections caused by resistant bacteria (Zurenko et al., 1996).
Antitumour and Anti-HIV Activities
Compounds related to oxazolidinones have been evaluated for their potential antitumour and anti-HIV activities. For instance, some N-phenyl(thio)carbamoyl-2-iminooxazolidines and 2-oxazolidinones were synthesized and tested as antiviral and antitumour agents, showing moderate activity against certain cancer cell lines and HIV (Chaimbault et al., 1999).
Antimicrobial Activities
The search for new antimicrobial agents has led to the development of triazole-oxazolidinones with significant antibacterial activity against Mycobacterium smegmatis and other bacterial species. This exploration underlines the potential of oxazolidinone derivatives in addressing drug-resistant infections (Demaray et al., 2008).
Antifungal Applications
Oxazolidinones have also been explored for their antifungal properties. Famoxadone, an oxazolidinone derivative, has been commercialized as an agricultural fungicide, demonstrating effective control of plant pathogens across various classes. This showcases the versatility of oxazolidinones in both medical and agricultural settings (Sternberg et al., 2001).
Synthesis and Characterization
Advancements in the synthesis and characterization of oxazolidinones have been crucial in understanding their properties and potential applications. Studies have highlighted the importance of structural modifications to enhance their stability, efficacy, and safety profile for various uses (Phillips et al., 2010).
properties
IUPAC Name |
(Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18(12-11-15-7-3-1-4-8-15)20-13-17-14-21(19(23)24-17)16-9-5-2-6-10-16/h1-12,17H,13-14H2,(H,20,22)/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAQNBZIGJAPTJ-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)/C=C\C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2918020.png)
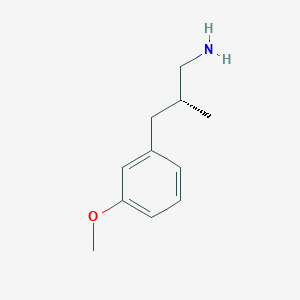
![6-Chloro-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2918022.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxyphenyl)acetic acid](/img/structure/B2918030.png)
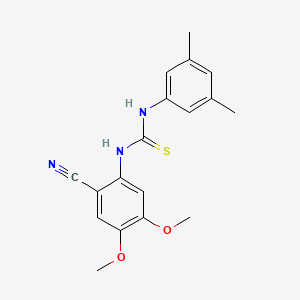
![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2918034.png)
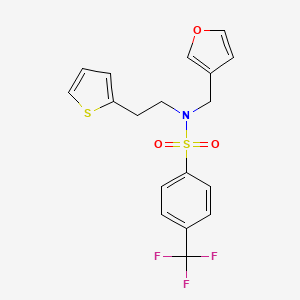
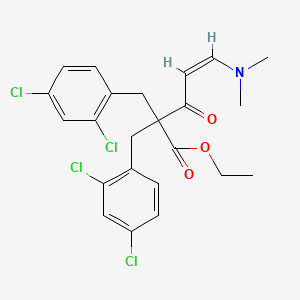
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2918038.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2918039.png)
